![molecular formula C24H20N4O2S B2575183 3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one CAS No. 1251682-61-7](/img/structure/B2575183.png)
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one
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Description
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20N4O2S and its molecular weight is 428.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
THIQ-based compounds exhibit promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, including breast, lung, and colon cancer. These compounds interfere with cell proliferation, induce apoptosis, and inhibit angiogenesis, making them attractive candidates for cancer therapy .
Neuroprotective Effects
THIQ analogs have shown neuroprotective properties in preclinical studies. They modulate neurotransmitter systems, enhance neuronal survival, and mitigate oxidative stress. These effects make them relevant for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antimicrobial Activity
THIQ derivatives exhibit antimicrobial effects against bacteria, fungi, and parasites. Their mechanism of action involves disrupting microbial membranes, inhibiting enzymes, and interfering with DNA replication. These compounds could be explored as novel antimicrobial agents .
Anti-inflammatory Potential
Inflammation plays a crucial role in various diseases. THIQ analogs have demonstrated anti-inflammatory activity by suppressing pro-inflammatory cytokines and enzymes. Their potential in managing inflammatory conditions warrants further investigation .
Analgesic Properties
Some THIQ-based compounds exhibit analgesic effects by modulating pain pathways. Researchers have explored their potential as alternatives to traditional analgesics, especially in chronic pain management .
Dopamine Receptor Modulation
THIQs interact with dopamine receptors, affecting neurotransmission. These interactions have implications for psychiatric disorders, addiction, and mood regulation. Investigating their precise mechanisms could lead to novel therapeutic strategies .
properties
IUPAC Name |
3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c29-22(27-11-10-17-6-4-5-9-19(17)13-27)14-28-16-25-12-20(24(28)30)23-26-21(15-31-23)18-7-2-1-3-8-18/h1-9,12,15-16H,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHGSAKDRSESAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C=NC=C(C3=O)C4=NC(=CS4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-5-(4-phenylthiazol-2-yl)pyrimidin-4(3H)-one |
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